

4-Pentenoic Anhydride: A Technical Guide to Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Pentenoic anhydride

Cat. No.: B1597491

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-pentenoic anhydride**, a key monomer in the development of advanced biomaterials and drug delivery systems. This document details its chemical and physical properties, structural characteristics, synthesis, and reactivity. It also includes detailed experimental protocols and an exploration of its role in biomedical applications, particularly in the context of controlled-release technologies.

Chemical and Physical Properties

4-Pentenoic anhydride is a reactive organic compound, notable for the presence of terminal vinyl groups that allow for further functionalization and polymerization.^[1] Its core properties are summarized below.

Property	Value	Reference(s)
IUPAC Name	pent-4-enoyl pent-4-enoate	[1][2]
Synonyms	4-Pentenoic acid anhydride	[2]
CAS Number	63521-92-6	[1][2][3]
Molecular Formula	C ₁₀ H ₁₄ O ₃	[1][2]
Molecular Weight	182.22 g/mol	[1][2][3]
Appearance	Liquid	
Boiling Point	78-81 °C at 0.4 mmHg	[3][4][5]
Density	0.997 g/mL at 25 °C	[3][4][5]
Refractive Index (n ²⁰ /D)	1.447	[3][5]
Flash Point	110 °C (230 °F) - closed cup	[3][5]

Chemical Structure and Spectroscopic Analysis

The structure of **4-pentenoic anhydride** features two pentenoyl units linked by an anhydride bridge. The presence of both the anhydride linkage and terminal alkene functional groups makes it a versatile building block in polymer chemistry.

Molecular Structure: (H₂C=CHCH₂CH₂CO)₂O[3]

SMILES: C=CCCC(=O)OC(=O)CCC=C[1][3][5]

InChI Key: NEDHQDYBHYNBIF-UHFFFAOYSA-N[1][3][5]

NMR spectroscopy is a critical tool for the structural confirmation of **4-pentenoic anhydride**. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra exhibit characteristic signals corresponding to the molecule's unique chemical environments.[1]

¹H NMR Spectral Data (Predicted) This is a predicted spectrum based on standard chemical shift values. Actual values may vary depending on solvent and experimental conditions.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~5.8	ddt	2H	-CH=CH ₂
~5.0	m	4H	-CH=CH ₂
~2.5	t	4H	-CH ₂ -C=O
~2.3	q	4H	=CH-CH ₂ -CH ₂ -

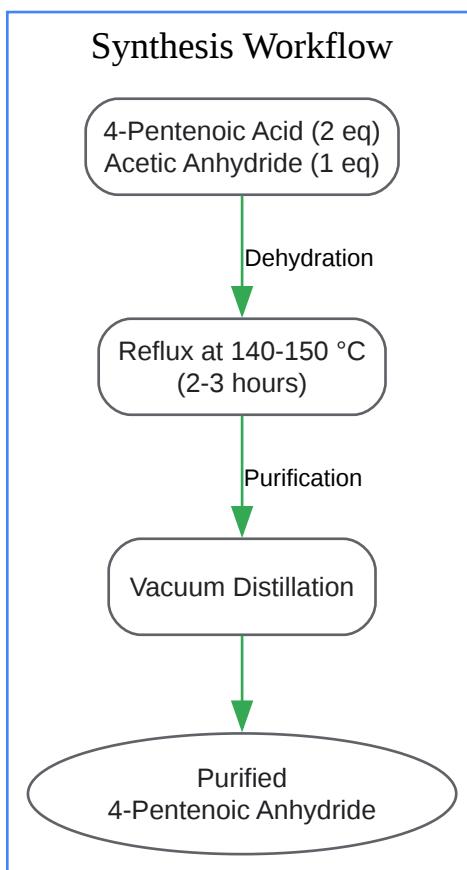
¹³C NMR Spectral Data (Predicted) This is a predicted spectrum based on standard chemical shift values.

Chemical Shift (δ , ppm)	Assignment
~168	C=O
~136	-CH=CH ₂
~116	-CH=CH ₂
~33	-CH ₂ -C=O
~28	=CH-CH ₂ -CH ₂ -

FTIR spectroscopy is used to identify the functional groups present in **4-pentenoic anhydride**. Acid anhydrides are characterized by two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations.[\[6\]](#)

Key FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity
~3080	=C-H stretch (alkene)	Medium
~2940, ~2860	C-H stretch (alkane)	Medium
~1820	C=O asymmetric stretch	Strong
~1750	C=O symmetric stretch	Strong
~1640	C=C stretch (alkene)	Medium
~1040	C-O-C stretch (anhydride)	Strong
~915	=C-H bend (alkene)	Strong


Experimental Protocols

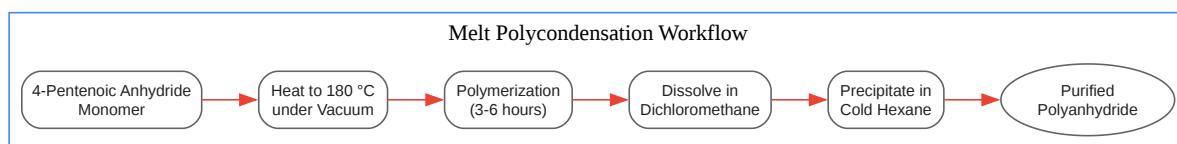
Detailed methodologies for the synthesis of **4-pentenoic anhydride** and its subsequent polymerization are provided below. These protocols are intended for use by trained professionals in a controlled laboratory setting.

The most common method for synthesizing **4-pentenoic anhydride** is through the dehydration of its parent carboxylic acid using a dehydrating agent such as acetic anhydride or dicyclohexylcarbodiimide (DCC).[\[1\]](#)

Protocol using Acetic Anhydride:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2.0 equivalents of 4-pentenoic acid with 1.0 equivalent of acetic anhydride.
- Heating: Heat the mixture to reflux (approximately 140-150 °C) and maintain for 2-3 hours.
- Purification: After cooling to room temperature, remove the acetic acid byproduct and any unreacted acetic anhydride via vacuum distillation. The desired **4-pentenoic anhydride** can then be purified by fractional distillation under reduced pressure (boiling point 78-81 °C at 0.4 mmHg).[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Characterization: Confirm the product's identity and purity using ¹H NMR and FTIR spectroscopy as described in Section 2.

[Click to download full resolution via product page](#)


Synthesis of **4-Pentenoic Anhydride**.

4-Pentenoic anhydride is a valuable monomer for creating biodegradable polyanhydrides, which are widely used in drug delivery applications.^[1] Melt polycondensation is a common solvent-free method for this polymerization.

Protocol for Melt Polycondensation:

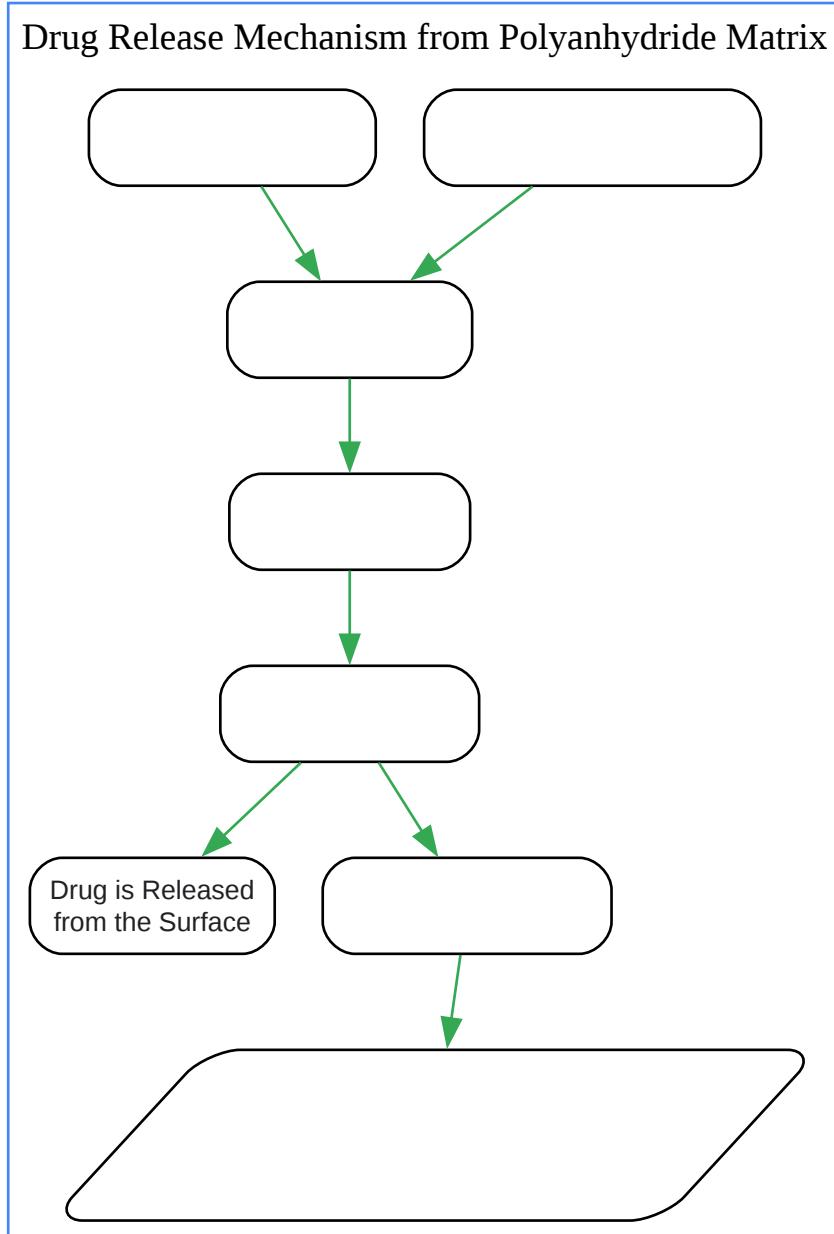
- Monomer Preparation: Place the purified **4-pentenoic anhydride** monomer into a glass reaction vessel equipped with a mechanical stirrer and a vacuum line.
- Polymerization: Heat the vessel to 180 °C under a nitrogen atmosphere. Once the monomer is molten, apply a high vacuum (e.g., <0.1 mmHg) to remove the condensation byproducts.

- Reaction Time: Continue the reaction under heat and vacuum for several hours (typically 3-6 hours). The viscosity of the melt will increase significantly as the polymer chains grow. The molecular weight of the resulting polymer can be controlled by adjusting the reaction time and temperature.[2]
- Isolation: Cool the reaction vessel to room temperature. The solid polymer can be dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., cold hexane) to purify it from any remaining monomer.
- Drying: Collect the precipitated polymer by filtration and dry it under vacuum to remove residual solvents.

[Click to download full resolution via product page](#)

Polymerization via Melt Polycondensation.

Chemical Reactivity and Applications


- Polymerization: As detailed above, the anhydride functionality allows for polycondensation reactions, while the vinyl groups can participate in radical polymerization or thiol-ene click chemistry, enabling the formation of cross-linked and functionalized polymers.[1]
- Esterification: The anhydride reacts readily with alcohols, often in the presence of a mild base or catalyst, to form the corresponding ester and 4-pentenoic acid as a byproduct. This reaction is useful for surface modification of materials containing hydroxyl groups.
- Hydrolysis: In the presence of water, the anhydride bond is susceptible to hydrolysis, reverting to two molecules of 4-pentenoic acid. This degradability is the cornerstone of its use in biomedical applications.[1]

The primary application of **4-pentenoic anhydride** is in the synthesis of biodegradable polyanhydrides for controlled drug delivery.^[1] These polymers exhibit surface-eroding characteristics, which allows for a near zero-order release of encapsulated therapeutic agents. ^[1] The degradation rate can be tuned by copolymerizing with other monomers, thus controlling the drug release profile.

The degradation product, 4-pentenoic acid, is known to be biologically active. It acts as an inhibitor of fatty acid β -oxidation and has been studied for its hypoglycemic effects.^{[5][7][8]} This inherent bioactivity should be considered during the design of drug delivery systems.

Role in Drug Delivery: A Mechanistic Overview

Polymers derived from **4-pentenoic anhydride** are hydrophobic, which limits water penetration into the bulk of the material. Consequently, hydrolysis of the anhydride bonds occurs primarily at the surface of the polymer matrix. This leads to a predictable, surface-eroding degradation mechanism.

[Click to download full resolution via product page](#)

Mechanism of drug release and polymer degradation.

Safety and Handling

4-Pentenoic anhydride is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^{[2][4]} Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should

be worn when handling this chemical.^[3] All work should be conducted in a well-ventilated fume hood.^[4] Store in a cool, dry place away from moisture.

This guide provides a foundational understanding of **4-pentenoic anhydride** for professionals in the chemical and biomedical fields. Its unique combination of reactivity and the biocompatibility of its polymeric forms ensures its continued importance in the development of next-generation therapeutic technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0260415A2 - Synthesis and application of high molecular weight polyanhydrides - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolism of 4-pentenoic acid and inhibition of thiolase by metabolites of 4-pentenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 4-Pentenoic acid 97 591-80-0 [sigmaaldrich.com]
- To cite this document: BenchChem. [4-Pentenoic Anhydride: A Technical Guide to Chemical Properties, Structure, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1597491#4-pentenoic-anhydride-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com